1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry This compound features a pyrazole ring substituted with a carboxylic acid group at the 4-position, a methyl group at the 1-position, and a {[methyl(phenyl)amino]methyl} group at the 3-position
Preparation Methods
The synthesis of 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with methyl(phenyl)amine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the {[methyl(phenyl)amino]methyl} group, resulting in different chemical and biological properties.
3-Methyl-1-phenyl-1H-pyrazole-5-amine: Contains an amino group instead of a carboxylic acid group, leading to different reactivity and applications.
1-Phenyl-3-methyl-5-pyrazolone: Features a pyrazolone ring instead of a pyrazole ring, resulting in distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(10-6-4-3-5-7-10)9-12-11(13(17)18)8-16(2)14-12/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPCKYSTFUBNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN(C)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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